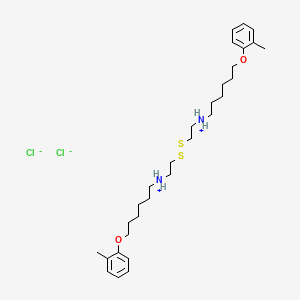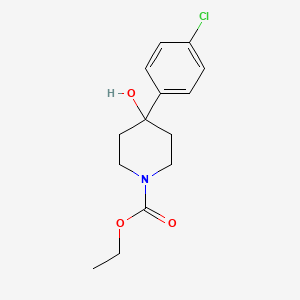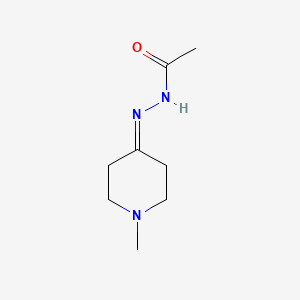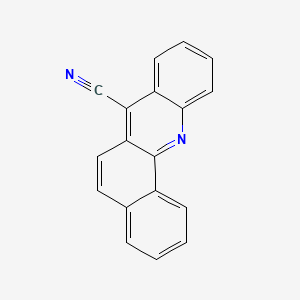
12-O-Acetyldigoxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-O-Acetyldigoxin is a cardiac glycoside derived from digoxin, a well-known compound used to treat congestive heart failure. This compound is characterized by the acetylation at the 12th position of digoxin, which modifies its pharmacological properties. It is primarily found in plants of the genus Digitalis, including Digitalis lanata .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-O-Acetyldigoxin involves the acetylation of digoxin. One common method includes the use of acetic acid and sodium methoxide as pretreatment agents. This process enhances the yield of this compound from Digitalis lanata leaves . The reaction conditions typically involve the extraction of leaves with 50% methanol, followed by clean-up on a Sep-Pak C18 cartridge prior to high-performance liquid chromatography (HPLC) analysis .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of Digitalis lanata leaves, followed by acetylation using acetic acid and sodium methoxide. The product is then purified using HPLC to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 12-O-Acetyldigoxin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can affect the lactone ring structure.
Substitution: The acetyl group at the 12th position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride and pyridine are commonly used for acetylation.
Major Products Formed: The major products formed from these reactions include various derivatives of digoxin, such as digoxigenin and other acetylated forms .
Scientific Research Applications
12-O-Acetyldigoxin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the chemical properties and reactions of cardiac glycosides.
Biology: It is used to investigate the biological activities of cardiac glycosides, including their effects on cellular processes.
Industry: It is used in the pharmaceutical industry for the development of new cardiac drugs.
Mechanism of Action
12-O-Acetyldigoxin exerts its effects by binding to the Na+/K±ATPase pump in the membranes of heart cells. This binding inhibits the pump’s activity, leading to an increase in intracellular sodium levels. This, in turn, causes an increase in intracellular calcium levels, enhancing the contractility of the heart muscle. Additionally, it has been found to inhibit hypoxia-inducing factor 1α (HIF-1α) and nuclear factor kappa B (NF-κB) activation, contributing to its potential antitumor activity .
Comparison with Similar Compounds
Digoxin: The parent compound, widely used in treating heart conditions.
Acetyldigitoxin: Another acetylated derivative with similar cardiac effects.
Digitoxin: A closely related compound with a similar mechanism of action but different pharmacokinetics.
Uniqueness: 12-O-Acetyldigoxin is unique due to its specific acetylation at the 12th position, which alters its pharmacological properties and enhances its potential therapeutic applications, particularly in oncology .
Properties
CAS No. |
20991-71-3 |
|---|---|
Molecular Formula |
C43H66O15 |
Molecular Weight |
823.0 g/mol |
IUPAC Name |
[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-yl] acetate |
InChI |
InChI=1S/C43H66O15/c1-20-38(49)30(45)16-36(52-20)57-40-22(3)54-37(18-32(40)47)58-39-21(2)53-35(17-31(39)46)56-26-9-11-41(5)25(14-26)7-8-28-29(41)15-33(55-23(4)44)42(6)27(10-12-43(28,42)50)24-13-34(48)51-19-24/h13,20-22,25-33,35-40,45-47,49-50H,7-12,14-19H2,1-6H3/t20-,21-,22-,25-,26+,27-,28-,29+,30+,31+,32+,33-,35+,36+,37+,38-,39-,40-,41+,42+,43+/m1/s1 |
InChI Key |
RNBLZKNCMWHSIG-DXJNJSHLSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5C[C@H]([C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)OC(=O)C)C)C)C)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)OC(=O)C)C)C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Tris(methylsulfanyl)ethenyl]benzene](/img/structure/B13746608.png)

![7-tert-Butyl-3-iodo-4,5-dioxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridin-2-olate](/img/structure/B13746613.png)

![1,3,5-Tris[4-(6-formylpyridin-3-yl)phenyl]benzene](/img/structure/B13746619.png)









